molecular formula C13H17N3O2S B5591548 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide

1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide

Cat. No.: B5591548
M. Wt: 279.36 g/mol
InChI Key: ZMBJISZBTDLJMG-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyridinylsulfanyl acetyl substituent. The compound’s structure combines a piperidine ring with an amide linkage and a sulfur-containing pyridinyl group, which may influence its physicochemical and pharmacological properties. Piperidine carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and viral proteins .

Properties

IUPAC Name

1-(2-pyridin-2-ylsulfanylacetyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c14-13(18)10-4-7-16(8-5-10)12(17)9-19-11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJISZBTDLJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridin-2-ylsulfanylacetyl Intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the pyridin-2-ylsulfanylacetyl intermediate.

    Coupling with Piperidine-4-carboxamide: The intermediate is then coupled with piperidine-4-carboxamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.

Scientific Research Applications

1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperidine and pyridine-containing compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways or bind to receptors in the nervous system, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Biological Target/Activity
This compound Pyridin-2-ylsulfanyl acetyl C₁₃H₁₇N₃O₂S* 295.36* Sulfanyl, pyridine, amide Not reported (hypothetical: antiviral, enzyme inhibition)
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (II) 3,4,5-Trimethoxybenzoyl C₁₇H₂₂N₂O₅ 334.37 Benzoyl, methoxy, amide Analgesic activity (moderate)
1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (118) Benzimidazole-pyridinyl C₂₈H₂₈ClF₃N₆O₂ 579.01 Chloro, trifluoromethyl, benzimidazole Potent mPGES-1 inhibitor (IC₅₀ < 10 nM)
N-(3-(4-Isopropylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazolylmethyl C₂₉H₄₄ClN₄O₂ 531.15 Oxazole, chloro, amide Hepatitis C virus entry inhibitor (EC₅₀ ~ 0.5 µM)
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide 4-Acetamidophenyl sulfonyl C₁₄H₁₉N₃O₄S 325.38 Sulfonyl, acetamide Not reported (potential protease interaction)

Key Observations:

  • Sulfur-Containing Groups : The pyridinylsulfanyl group in the target compound contrasts with sulfonyl () or thioether-linked benzoxazole (). Sulfanyl groups may enhance hydrogen bonding or hydrophobic interactions compared to sulfonyl groups .
  • Aromatic Substituents : Analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl) show stronger antiviral activity (), while methoxy groups () correlate with analgesic effects.
  • Bulk and Flexibility : Bulky substituents (e.g., benzimidazole in ) improve enzyme inhibition but may reduce bioavailability. The pyridinylsulfanyl group balances moderate hydrophobicity and steric demand.

Pharmacological Activity and SAR

Table 2: Pharmacological Profiles of Selected Analogs

Compound Biological Activity Efficacy/SAR Insights
Hepatitis C inhibitors () Antiviral (EC₅₀ ~ 0.5 µM) Chloro/trifluoromethyl groups enhance potency by improving target binding .
Compound II () Analgesic (ED₅₀ ~ 25 mg/kg) Methoxy groups on benzoyl improve CNS penetration .
Compound 118 () mPGES-1 inhibition (IC₅₀ < 10 nM) Trifluoromethylpyridine and benzimidazole enhance enzyme selectivity .
SARS-CoV-2 inhibitors () Antiviral (IC₅₀ ~ 1–5 µM) Fluorobenzyl/naphthyl groups aid viral protease binding .

SAR Trends:

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents () improve binding to hydrophobic pockets in viral proteins or enzymes.
  • Hydrophobic Moieties : Bulky aromatic groups (e.g., naphthyl in ) enhance target affinity but may limit solubility.
  • Amide Linkage : Critical for hydrogen bonding with biological targets; modifications here (e.g., ’s benzoyl vs. the target’s acetyl) alter activity profiles.

Insights:

  • The target compound likely follows standard amide coupling (e.g., ’s chloroformate-mediated synthesis).
  • High purity (>99.8%) in suggests rigorous purification (e.g., flash chromatography, HPLC) is achievable for such derivatives.

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